Myristoyl Pentapeptide-17
Description
Molecular Composition and Formula (C₄₁H₈₁N₉O₆)
Myristoyl pentapeptide-17 is a synthetic lipopeptide with the molecular formula C₄₁H₈₁N₉O₆ and a molecular weight of 796.1 g/mol . The compound consists of a pentapeptide sequence (Lys-Leu-Ala-Lys-Lys ) covalently bonded to a myristoyl group (a 14-carbon saturated fatty acid) at the N-terminus and an amide group at the C-terminus. The IUPAC name, N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide, reflects its complex branching and functional groups.
Table 1: Molecular Composition
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₈₁N₉O₆ |
| Molecular Weight | 796.1 g/mol |
| Exact Mass | 795.630981 Da |
| XLogP3 (Hydrophobicity) | 4.7 |
| Topological Polar SA | 267 Ų |
Peptide Sequence Analysis (Myr-Lys-Leu-Ala-Lys-Lys-NH₂)
The peptide backbone follows the sequence Myr-Lys-Leu-Ala-Lys-Lys-NH₂ , where:
- Myr : Myristoyl group (CH₃(CH₂)₁₂CO-) attached to the ε-amino group of the N-terminal lysine.
- Lys : L-lysine residues at positions 1, 4, and 5.
- Leu : L-leucine at position 2.
- Ala : L-alanine at position 3.
- NH₂ : C-terminal amidation.
Table 2: Amino Acid Sequence and Modifications
| Position | Residue | Modification |
|---|---|---|
| 1 | Lysine | Myristoylation (N-term) |
| 2 | Leucine | None |
| 3 | Alanine | None |
| 4 | Lysine | None |
| 5 | Lysine | Amidation (C-term) |
The lysine-rich sequence enhances cationic charge (+3 at physiological pH), facilitating interactions with anionic cell membranes.
Stereochemical Configuration and Spatial Arrangement
This compound exhibits an all-L-amino acid configuration , confirmed by its InChI string:InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54)/t31-,32-,33-,34-,35-/m0/s1.
Key stereochemical features include:
Lipid-Peptide Conjugation Characterization
The myristoyl group (tetradecanoyl ) is attached via an amide bond to the ε-amino group of the N-terminal lysine, as shown in the SMILES notation:CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N.
This conjugation:
Physicochemical Parameters and Solubility Profiles
Properties
IUPAC Name |
N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81N9O6/c1-5-6-7-8-9-10-11-12-13-14-15-25-36(51)47-33(23-17-20-27-43)39(54)50-35(29-30(2)3)41(56)46-31(4)38(53)49-34(24-18-21-28-44)40(55)48-32(37(45)52)22-16-19-26-42/h30-35H,5-29,42-44H2,1-4H3,(H2,45,52)(H,46,56)(H,47,51)(H,48,55)(H,49,53)(H,50,54)/t31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPWMUOQSJXGGZ-ZZTWKDBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Fmoc-Based SPPS
The first method, detailed in industrial synthesis guidelines, employs 9-fluorenylmethoxycarbonyl (Fmoc) protection for α-amino groups and tert-butyloxycarbonyl (Boc) for lysine side chains. Key steps include:
-
Resin Swelling : Rink amide resin is pre-swelled in dimethylformamide (DMF) for 30–60 minutes to enhance reactivity.
-
Deprotection : Fmoc removal using 20% piperidine/DMF (v/v) at 25–28°C for two 30-minute cycles, achieving >99% deprotection efficiency.
-
Coupling : Activated amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH) are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) at 4:1 molar excess over resin capacity.
A critical innovation in this protocol involves nitrogen gas-assisted solvent evaporation during coupling, which minimizes racemization by maintaining anhydrous conditions. Post-coupling Kaiser tests confirm >98% completion before proceeding.
Patent-Optimized SPPS with Enhanced Resin Activation
A patented method (CN113861273B) introduces ricinoleic acid as a co-solvent during resin activation to improve amino acid loading. The modified workflow includes:
-
Resin Pretreatment : Rink Amide AM resin is soaked in DMF:ricinoleic acid (9:1 v/v) for 20 minutes, increasing swelling capacity by 15% compared to standard DMF.
-
Racemization Suppression : Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBT) are used at 1:1 molar ratios with Fmoc-amino acids, reducing D-isomer formation to <0.5%.
Resin Functionalization and First Amino Acid Attachment
The initial resin-amino acid conjugation critically impacts overall synthesis yield. Comparative data reveal:
The patent method’s use of ricinoleic acid disrupts resin polymer packing, creating larger pore volumes for improved reagent diffusion. Post-activation FT-IR analysis shows 18% higher Fmoc-Lys(Boc) incorporation compared to conventional protocols.
Sequential Amino Acid Coupling and Myristoylation
Stepwise Chain Elongation
Both methods follow iterative deprotection-coupling cycles:
-
Deprotection : 20% piperidine/DMF, 2 × 10 min.
-
Coupling : 4-fold molar excess of Fmoc-amino acid, 0.5 M HOBT in DMF, 2 hr reaction.
Notably, the patent method employs double couplings for residues 4–5 (Lys positions) to overcome steric hindrance, achieving 99.8% stepwise yields.
Terminal Myristoylation
The N-terminal myristic acid incorporation uses distinct strategies:
-
Conventional : Myristoyl chloride (3 eq) with DIPEA in dichloromethane, 4 hr at 25°C.
-
Patent-Optimized : Myristic acid pre-activated with HBTU/HOBT/DIEA (1:1:2) in DMF, 2 hr at 28°C, yielding 97% acylation vs. 89% in chloride method.
MS-TOF analysis confirms 99.2% purity for HBTU-activated myristoylation versus 94.5% for acid chloride route.
Cleavage and Global Deprotection
Peptide-resin cleavage employs trifluoroacetic acid (TFA)-based cocktails:
| Condition | Conventional | Patent |
|---|---|---|
| Cleavage Reagent | TFA:H₂O (95:5) | TFA:H₂O:TIPS (94:5:1) |
| Temperature | 25°C, 2 hr | 0–4°C, 3 hr |
| Precipitation | Cold Diethyl Ether | Cold MTBE |
| Crude Yield | 78% | 85% |
The patent’s low-temperature cleavage reduces tert-butyl side chain modifications, as evidenced by 31% fewer deletion peptides in MALDI-TOF spectra.
Purification and Analytical Validation
Reverse-phase HPLC dominates purification workflows:
| Parameter | Conventional | Patent |
|---|---|---|
| Column | C18, 250 × 4.6 mm | C4, 150 × 21.2 mm |
| Gradient | 5–95% Acetonitrile/0.1% TFA | 10–70% Acetonitrile/0.1% FA |
| Purity (HPLC-UV) | 98.5% | 99.3% |
| Recovery | 62% | 71% |
The patent method’s formic acid buffer system improves peak resolution for lysine-rich sequences, reducing co-elution of +16 Da oxidation byproducts. Post-purification lyophilization at -50°C/0.01 mBar yields stable crystalline product with <0.1% residual solvents.
Scalability and Industrial Considerations
Large-scale production (≥10 kg batches) necessitates:
Chemical Reactions Analysis
Types of Reactions: Myristoyl Pentapeptide-17 primarily undergoes condensation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide structure .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include piperidine, dimethylformamide, and protective amino acids such as tert-butyloxycarbonyl, p-methoxybenzyl, and 9-fluorenylmethoxycarbonyl. The reactions are carried out at temperatures ranging from 22°C to 28°C .
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then purified to remove any impurities and achieve the desired quality .
Scientific Research Applications
Eyelash Growth Promotion
Numerous studies have demonstrated the efficacy of Myristoyl Pentapeptide-17 in promoting eyelash growth:
- Study Overview : A clinical trial involving 15 volunteers aged 24 to 82 applied an eyeliner serum containing this compound. Results showed a 25% increase in eyelash length and thickness within just 14 days of application .
- Long-term Effects : In another study, participants using this compound experienced a double variation in the anagen (growth) phase of their eyelashes after 1.5 months of consistent use .
Hair Density Improvement
This compound has also been shown to improve overall hair density:
- Clinical Findings : In subjects with androgenetic alopecia, applying this compound resulted in a significant reduction in telogen (resting) phase hairs by 10% , indicating enhanced hair cycling towards the anagen phase .
Safety Profile
Extensive safety evaluations have indicated that this compound is safe for cosmetic use at concentrations of up to 0.10% . No adverse effects were reported during clinical testing, making it suitable for various cosmetic formulations including serums, mascaras, and hair care products .
Potential Side Effects
While generally considered safe, some users may experience mild irritation or allergic reactions. Symptoms can include rash or itching, necessitating discontinuation of use if severe reactions occur .
Table: Summary of Clinical Findings on this compound
Mechanism of Action
Myristoyl Pentapeptide-17 exerts its effects by stimulating the genes responsible for keratin production. This leads to an increase in the production of keratin, which is a key structural protein in hair, nails, and the outermost layer of the skin. The compound also reduces pro-inflammatory cytokines, soothing skin irritation and inflammation. Its short cationic structure makes it effective against harmful microbes and fungi, enhancing the skin’s biological immune defense .
Comparison with Similar Compounds
Mechanistic Contrast :
- Copper Tripeptide-1 promotes angiogenesis and wound healing, unlike Pentapeptide-17’s keratin-focused activity .
- While both are used in hair growth formulations, Copper Tripeptide-1 is less effective for eyelash-specific outcomes .
Biotin Tripeptide-1
Functional Role :
- Biotin Tripeptide-1 strengthens hair shafts via biotinylation, a process distinct from Pentapeptide-17’s keratin stimulation .
- Synergistic effects are observed when combined with Pentapeptide-17, improving lash thickness and resilience .
Research Findings and Efficacy Data
Key Clinical Trials
Biological Activity
Myristoyl Pentapeptide-17 is a synthetic bioavailable peptide that has garnered attention in cosmetic and dermatological research for its biological activity, particularly in promoting eyelash growth and enhancing hair density. This article delves into the compound's structure, mechanisms of action, clinical studies, and safety profile.
Chemical Structure and Properties
This compound is composed of five amino acids: Lysine (Lys), Leucine (Leu), Alanine (Ala), and two additional Lys residues, linked to a myristic acid chain. Its molecular formula is with a molecular weight of 796.14 g/mol. The acylation process enhances its biocompatibility and facilitates better penetration into skin layers, making it effective in topical applications .
| Property | Value |
|---|---|
| CAS Number | 959610-30-1 |
| Molecular Weight | 796.14 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 1071.6±65.0 °C |
| Melting Point | N/A |
The primary mechanism through which this compound exerts its effects is by stimulating keratin production. Keratin is a crucial structural protein for hair, skin, and nails. Studies have demonstrated that this peptide can increase the expression of keratin genes by up to 160% , significantly contributing to hair growth during the anagen phase .
Additionally, this compound has been shown to:
- Enhance blood flow to hair follicles, promoting nutrient delivery .
- Reduce pro-inflammatory cytokines , which helps soothe skin irritation and inflammation .
- Exhibit antibacterial properties , making it effective against microbes such as C. acnes .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy of this compound in promoting eyelash growth and improving hair density:
- Eyelash Growth Study : A double-blind controlled study involving 24 participants with androgenetic alopecia showed that those applying this compound experienced a doubling in the percentage of hairs in the anagen phase after 1.5 months of use, alongside a 10% reduction in telogen phase hairs .
- Eyelash Length and Thickness : In another trial with 15 volunteers aged between 24 to 82 years, participants applied a serum containing this compound to their eyelashes. Results indicated a 25% increase in both eyelash length and thickness within just two weeks .
- Combined Peptide Study : The combination of this compound with Myristoyl Hexapeptide-16 in eyelash serums resulted in visible increases in eyelash length after two weeks, highlighting the synergistic effects of these peptides .
Safety Profile
This compound has been assessed for safety and is generally regarded as safe for cosmetic use across various regions. It is synthesized under strict cGMP guidelines to ensure high purity (>98%) . No significant side effects have been reported in clinical trials, making it a favorable option for those seeking cosmetic enhancements without invasive procedures.
Q & A
Q. What molecular mechanisms underlie Myristoyl Pentapeptide-17’s stimulation of keratin production in hair follicles?
this compound (Myr-KLAKK-NH2) enhances keratin synthesis by upregulating keratin gene expression. Methodologically, researchers can use in vitro human hair follicle cultures treated with the peptide and quantify keratin levels via ELISA or Western blot. qPCR analysis of keratin-related genes (e.g., KRT5, KRT14) can validate transcriptional activation, with studies reporting up to 160% increases in keratin gene expression .
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in eyelash growth?
Key steps include:
- Model selection : Primary human eyelash follicle cultures or 3D epidermal models .
- Dosage optimization : Test concentrations between 1–50 µM, based on prior studies showing efficacy in this range .
- Outcome metrics : Measure follicle elongation rates, hair cycle phases (anagen/catagen), and keratin content via immunohistochemistry .
Q. What standardized assays are used to assess this compound’s stability in cosmetic formulations?
Stability testing involves:
- HPLC purity analysis : Verify peptide integrity (>95% purity) under varying pH (5.0–7.4) and temperature (4°C–40°C) conditions .
- Solubility profiling : Use polar solvents (e.g., water, ethanol) with sonication or heat (≤50°C) to prevent aggregation .
- Long-term storage : Lyophilized peptide stored at -20°C retains activity for >12 months .
Advanced Research Questions
Q. How does this compound synergize with other peptides (e.g., Myristoyl Hexapeptide-16) to enhance hair follicle activation?
Co-treatment studies reveal synergistic effects on keratin production and follicle longevity. For example:
Q. What experimental strategies can resolve contradictions in reported efficacy data across clinical studies?
Discrepancies in outcomes (e.g., 25% vs. 106% thickness improvements) may stem from:
- Formulation variability : Penetration enhancers (e.g., myristic acid) affect bioavailability .
- Study design : Controlled trials (double-blind, placebo) with standardized application frequency (e.g., daily for 12 weeks) reduce bias .
- Endpoint harmonization : Use quantitative metrics (e.g., trichoscopy for hair density) instead of subjective ratings .
Q. How can researchers optimize this compound’s bioavailability in topical formulations?
Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
